ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate typically involves the formation of the imidazole ring followed by the introduction of the ethyl ester and hydroxybutenoate groups. One common method involves the condensation of an appropriate aldehyde with an amine to form the imidazole ring, followed by esterification and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a keto derivative.
Reduction: Formation of a dihydroimidazole derivative.
Substitution: Formation of substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The hydroxybutenoate group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simpler compound with a similar ring structure but lacking the ester and hydroxybutenoate groups.
Histidine: An amino acid containing an imidazole ring, important in biological systems.
Metronidazole: An antimicrobial drug with an imidazole ring, used to treat infections.
Uniqueness
Ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester and hydroxybutenoate groups allows for unique interactions and reactivity compared to other imidazole derivatives.
Eigenschaften
Molekularformel |
C9H14N2O3 |
---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
ethyl (E)-2-(4,5-dihydro-1H-imidazol-2-yl)-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C9H14N2O3/c1-3-14-9(13)7(6(2)12)8-10-4-5-11-8/h12H,3-5H2,1-2H3,(H,10,11)/b7-6+ |
InChI-Schlüssel |
FNEMIBKDYSDMNF-VOTSOKGWSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C(\C)/O)/C1=NCCN1 |
Kanonische SMILES |
CCOC(=O)C(=C(C)O)C1=NCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.